Product packaging for Boc-Beta-T-Butyl-L-Alanine(Cat. No.:)

Boc-Beta-T-Butyl-L-Alanine

Cat. No.: B558254
M. Wt: 245.32 g/mol
InChI Key: PUQVQDMFCAGQQB-QMMMGPOBSA-N
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Description

Contextualization within Non-Proteinogenic Amino Acid Research Paradigms

Boc-Beta-T-Butyl-L-Alanine is a prime example of a non-proteinogenic amino acid (NPAA), a class of amino acids not naturally encoded in the genetic code of organisms. nih.gov The exploration of NPAAs has become a important area of research, as their incorporation into peptides can bestow novel and advantageous properties. nih.gov Unlike the 20 standard proteinogenic amino acids, NPAAs offer a vast expansion of chemical diversity, enabling the synthesis of peptides with enhanced stability, potency, and unique structural conformations. nih.govmdpi.com

The introduction of NPAAs like this compound into peptide chains can fundamentally alter their biological and pharmacological properties. nih.gov For instance, peptides containing NPAAs often exhibit increased resistance to enzymatic degradation, a significant hurdle for the therapeutic application of natural peptides. scirp.orgrsc.org This enhanced stability is a key driver in the development of peptide-based drug candidates. nih.gov Furthermore, the unique side chains and backbone structures of NPAAs can lead to the formation of novel secondary structures, influencing their binding affinity and selectivity for biological targets. rsc.orgrsc.org Research into NPAAs is a dynamic field, with ongoing efforts to synthesize new building blocks and explore their impact on peptide and protein function. mdpi.com

Structural Distinctiveness and Conformational Implications of Beta-Amino Acid Scaffolds

The defining structural feature of this compound is its β-amino acid scaffold. Unlike α-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group (the α-carbon), in β-amino acids, the amino group is bonded to the second carbon from the carboxyl group (the β-carbon). frontiersin.org This seemingly subtle difference has profound implications for the molecule's conformational flexibility and the secondary structures that peptides containing them can adopt. scirp.orgrsc.org

Peptides composed of β-amino acids, known as β-peptides, exhibit a strong propensity to form stable, well-defined secondary structures such as helices and turns, often with fewer residues than their α-peptide counterparts. scirp.orgrsc.org The additional carbon atom in the backbone provides greater conformational freedom, allowing for the formation of unique helical structures, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring. scirp.org The incorporation of conformationally constrained β-amino acids, particularly those with cyclic structures, can further direct the folding of peptides into predictable and stable three-dimensional shapes. rsc.orgrsc.org This ability to control peptide conformation is of paramount importance in the design of molecules with specific biological activities. rsc.org

Significance of the N-tert-Butoxycarbonyl Protecting Group in Peptide Chemistry

The "Boc" in this compound stands for N-tert-butoxycarbonyl, a widely used protecting group for the amino function in peptide synthesis. libretexts.org Protecting groups are essential in peptide chemistry to prevent unwanted side reactions at the N-terminus of an amino acid while the C-terminus is activated for peptide bond formation. iris-biotech.de The Boc group is particularly valued for its stability under a wide range of reaction conditions used for peptide coupling.

A key advantage of the Boc protecting group is its facile removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA). libretexts.org This allows for the selective deprotection of the α-amino group without affecting other acid-labile protecting groups that may be present on the amino acid side chains. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise and controlled assembly of complex peptide chains. nih.govspringernature.com The use of Boc-protected amino acids is a well-established strategy, particularly in the synthesis of hydrophobic peptides and those containing sensitive functional groups. springernature.com

Stereochemical Importance of the L-Configuration and the Beta-tert-Butyl Moiety in Synthetic Design

The stereochemistry of this compound, specifically its L-configuration and the presence of the bulky tert-butyl group at the β-position, plays a crucial role in its application in synthetic design. The "L" designation refers to the specific three-dimensional arrangement of the substituents around the chiral center, which is a critical determinant of the biological activity of the resulting peptides. The stereoselective synthesis of amino acids and their derivatives is a major focus in organic chemistry to ensure the production of the desired enantiomer. rasayanjournal.co.innih.gov

The tert-butyl group at the β-position is a sterically demanding moiety. This bulkiness can significantly influence the conformational preferences of the peptide backbone, providing a tool for chemists to enforce specific folds or turns. chemimpex.com This steric hindrance can also shield the peptide from enzymatic degradation, further enhancing its stability. chemimpex.com The strategic placement of such bulky, non-proteinogenic amino acids is a powerful method for modulating the structure and function of synthetic peptides, making this compound a valuable building block in the design of peptidomimetics and other bioactive molecules. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO4 B558254 Boc-Beta-T-Butyl-L-Alanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQVQDMFCAGQQB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Asymmetric Synthetic Methodologies for Boc Beta T Butyl L Alanine and Its Analogues

Enantioselective Synthesis Strategies

Enantioselective methods aim to directly produce the desired enantiomer of Boc-Beta-T-Butyl-L-Alanine. These strategies often employ chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of β-tert-butyl-β-amino acids, auxiliaries such as N-tert-butanesulfinamide (Ellman's auxiliary) and various oxazolidinones are particularly effective. harvard.edu

One prominent strategy involves the addition of a tert-butyl nucleophile to an electrophile containing a chiral auxiliary. For instance, the condensation of a chiral auxiliary like (R)- or (S)-tert-butanesulfinamide with pivalaldehyde (2,2-dimethylpropanal) yields the corresponding N-sulfinyl imine. The subsequent addition of an enolate, such as a Reformatsky reagent derived from a bromoacetate, proceeds with high diastereoselectivity. harvard.edunih.gov The stereochemistry of the newly formed β-carbon is dictated by the chiral sulfinyl group, which effectively shields one face of the imine. After the addition, the auxiliary can be cleaved under acidic conditions to afford the free β-amino acid.

The following table illustrates typical yields and diastereoselectivities achieved in the addition of Reformatsky reagents to chiral N-tert-butanesulfinyl imines, a key step in this approach.

Electrophile (Chiral Imine)Nucleophile (Enolate)Diastereomeric Ratio (dr)Yield (%)
(R)-N-pivalaldehyde-tert-butanesulfinimideZinc enolate of ethyl bromoacetate>95:585-95
(S)-N-pivalaldehyde-tert-butanesulfinimideZinc enolate of methyl bromoacetate>95:580-90
(R)-N-pivalaldehyde-tert-butanesulfinimideLithium enolate of tert-butyl acetate (B1210297)>90:1075-85

Data are representative of values reported for analogous reactions in the literature. nih.gov

Stereoselective Alkylation of Enolate Derivatives

The direct stereoselective alkylation of an enolate with a tert-butyl halide is challenging due to the steric bulk of the electrophile. Therefore, indirect methods are typically employed. One such method involves the use of a chiral glycine (B1666218) enolate equivalent, where a chiral auxiliary controls the facial selectivity of the alkylation. For instance, a glycine derivative attached to a chiral auxiliary, such as a diphenylmorpholinone, can be deprotonated to form a chiral enolate. orgsyn.org However, this is more common for α-alkylation.

For β-amino acids, a more viable approach is the conjugate addition of a tert-butyl group to an α,β-unsaturated carbonyl compound derived from an alanine (B10760859) precursor. While not a direct alkylation of a simple enolate, this transformation involves an enolate intermediate. The use of chiral Ni(II) complexes of Schiff bases derived from dehydroalanine and a chiral ligand, like (S)-N-(benzylprolyl)aminobenzophenone (BPB), allows for the diastereoselective Michael addition of nucleophiles. researchgate.netnih.gov Although challenging, the addition of a tert-butyl organometallic reagent in this manner can establish the desired stereocenter.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, catalytic asymmetric conjugate addition (Michael addition) is a key strategy.

This involves the addition of a tert-butyl nucleophile, such as a tert-butyl organocuprate or organozinc reagent, to an α,β-unsaturated ester like a dehydroalanine derivative. nih.gov The reaction is rendered enantioselective by the presence of a chiral ligand complexed to the metal (e.g., copper). Ligands such as phosphoramidites or chiral bisphosphines have been shown to be effective in promoting high enantioselectivity in similar transformations. chemrxiv.orgchemrxiv.orgacs.org The catalyst-ligand complex forms a chiral environment that directs the approach of the nucleophile to one face of the substrate.

Another catalytic approach is the asymmetric Mannich reaction, where a pre-formed enolate reacts with a chiral imine generated in situ. While less direct for installing a β-tert-butyl group, it is a powerful C-C bond-forming reaction in β-amino acid synthesis.

Stereoselective Hydroxylation and Fluorination Precursors

An alternative strategy involves the initial synthesis of a stereochemically defined precursor containing a hydroxyl or fluoro group, which is subsequently converted to the target amino acid.

A common route to a β-hydroxy-α-amino acid precursor is the asymmetric aldol reaction. nih.govrsc.orgnih.govrsc.org The reaction between a chiral glycine enolate equivalent and pivalaldehyde can provide a β-hydroxy amino acid derivative with high stereocontrol. The stereochemical outcome is governed by the chiral auxiliary or catalyst used. The resulting hydroxyl group can then be removed through a two-step deoxygenation process (e.g., conversion to a thiocarbonate followed by radical reduction with tributyltin hydride), which typically proceeds with retention of configuration at the β-carbon.

The following table summarizes the stereoselectivity of asymmetric aldol reactions with pivalaldehyde to form β-hydroxy amino acid precursors.

Glycine EquivalentCatalyst/AuxiliaryDiastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Glycine Schiff BaseZinc-ProPhenol Complex>20:1 (syn)>95
N-Acyl OxazolidinoneDibutylboron Triflate>98:2 (anti)>99
Glycine tert-butyl esterChiral Phase-Transfer CatalystVariableup to 90

Data are representative of values reported for analogous reactions in the literature. nih.gov

While stereoselective fluorination methods exist, they are less commonly employed as a route to non-fluorinated target molecules like this compound.

Diastereoselective Synthesis Approaches

Diastereoselective methods are particularly useful when the starting material already contains one or more chiral centers. The goal is to control the formation of a new stereocenter relative to the existing ones.

Control of Stereochemistry at the Beta-Carbon Center

The control of stereochemistry at the β-carbon is the central challenge in the synthesis of this compound. In diastereoselective approaches, this is typically achieved by using a chiral substrate or a chiral reagent that induces facial selectivity.

Many of the enantioselective methods described above can be considered diastereoselective when viewed from the perspective of the interaction between the chiral auxiliary/catalyst and the substrate. For example, in the chiral auxiliary-mediated addition to an N-sulfinyl imine, the existing stereocenter on the sulfur atom directs the formation of the new stereocenter at the β-carbon, resulting in a diastereoselective reaction. nih.gov

The choice of the enantiomer of the chiral auxiliary is critical for obtaining the desired L-configuration in the final product. For instance, using (R)-tert-butanesulfinamide will typically lead to one diastereomer of the product, while using the (S)-enantiomer will lead to the other. This allows for access to either enantiomer of the target β-amino acid. scielo.brnih.gov Similarly, in catalytic reactions, the use of enantiomeric ligands or catalysts can provide access to both enantiomers of the product. This high degree of control is a hallmark of modern asymmetric synthesis.

Substrate-Controlled Diastereoselective Transformations

The synthesis of β-amino acids with a high degree of stereochemical purity is a significant challenge in organic chemistry. Substrate-controlled diastereoselective transformations represent a powerful strategy, wherein the inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. For the synthesis of this compound, this approach typically involves the use of chiral precursors that guide the formation of the new stereocenter at the β-position.

A relevant methodology involves the reaction of N-protected α-aminoorganostannanes with aldehydes. For instance, the reaction of N-Boc-N-tert-butylthiomethyl-protected α-aminoorganostannanes with n-butyllithium generates the corresponding α-aminoorganolithiums. These intermediates can then react with aldehydes to form N-protected β-amino alcohols. While reactions with aliphatic aldehydes often result in poor diastereoselectivity, the use of aromatic aldehydes can lead to high diastereoselectivities, favoring the anti-product. nih.gov Although this specific method yields β-amino alcohols, subsequent oxidation and functional group manipulation could provide a pathway to the desired β-amino acid structure.

Another substrate-controlled approach involves the homologation of α-amino acids. The Arndt-Eistert synthesis, a classic method for one-carbon homologation of carboxylic acids, can be adapted for this purpose. Starting from a suitably protected L-α-amino acid precursor, the method involves conversion to an acyl chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement in the presence of a nucleophile (like water or an alcohol) to yield the β-amino acid or its ester. The stereochemical integrity of the original α-carbon is typically retained throughout this process, thus controlling the stereochemistry of the final product.

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high enantioselectivity.

Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. This is particularly effective for producing both enantiomers of a chiral compound.

For the synthesis of enantiopure this compound, a racemic mixture of the corresponding ester could be subjected to enzymatic hydrolysis catalyzed by lipases. Lipases are known to exhibit high enantioselectivity in the hydrolysis of a broad range of esters. For example, lipase B from Candida antarctica (CAL-B) is a versatile biocatalyst used for the resolution of various racemic alcohols and esters. researchgate.net The enzyme would selectively hydrolyze one enantiomer of the racemic Boc-Beta-T-Butyl-Alanine ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester (the other enantiomer) and the hydrolyzed product. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). nih.gov

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This ensures that the entire racemic starting material is converted into a single, desired enantiomer. For β-amino acids, this can be achieved using enzymes like proteases on N-Boc-amino acid thioesters, which are prone to racemization under basic conditions. rsc.org

Interactive Table: Lipase-Catalyzed Kinetic Resolution of β-Amino Esters
Enzyme SourceSubstrateProductEnantiomeric Excess (ee)Reference
Candida antarctica Lipase B (CAL-B)Racemic β-aryl-β-amino acid ester(S)-β-amino acid>99% nih.gov
Pseudomonas cepacia Lipase (PSL)Racemic β-amino carboxylic ester(S)-β-amino acid>99% nih.gov
Candida rugosa Lipase (CRL)Racemic menthol(1R,2S,5R)-menthyl acetateHigh researchgate.net

Whole-cell biocatalysis utilizes entire microbial cells as catalysts, which can be advantageous as it avoids the need for enzyme purification and can facilitate the regeneration of necessary cofactors. researchgate.net These systems can be engineered to perform multi-step synthetic pathways.

For the synthesis of a precursor to this compound, a whole-cell system could be designed to produce a β-keto acid. This intermediate could then be converted to the desired β-amino acid. For example, engineered E. coli cells expressing a cascade of enzymes could convert a simple carbon source into the required β-keto acid backbone. Subsequently, a transaminase enzyme, also expressed within the cells, could catalyze the asymmetric amination of the β-keto group to yield the chiral β-amino acid. Transaminases are pyridoxal 5'-phosphate-dependent enzymes that transfer an amino group from a donor molecule to a keto substrate, creating a chiral amine with high enantioselectivity. nih.gov

Furthermore, ammonia lyases have been engineered to catalyze the hydroamination of α,β-unsaturated carboxylic acids. An engineered aspartate ammonia lyase (AspB) from Bacillus sp. YM55-1 has been successfully used for the kilogram-scale synthesis of N-substituted aspartic acid using whole cells, demonstrating the industrial viability of such processes. nih.gov A similar strategy could potentially be developed for the synthesis of β-amino acids with bulky side chains.

Novel Coupling and Functionalization Strategies in Total Synthesis Efforts

This compound, once synthesized, serves as a valuable building block for the total synthesis of more complex molecules, particularly peptides and peptidomimetics. The incorporation of β-amino acids into peptides can confer unique structural properties and increased resistance to proteolytic degradation.

The coupling of sterically hindered amino acids like this compound into a growing peptide chain requires robust coupling reagents to overcome the steric hindrance. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly employed in solid-phase peptide synthesis (SPPS) for this purpose. The Boc protecting group is orthogonal to the Fmoc protecting group strategy commonly used in SPPS, meaning the Boc group on the side chain remains intact while the Fmoc group on the N-terminus is cleaved for chain elongation. biosynth.com

Recent advances in C-H functionalization offer novel strategies for creating analogues of amino acids. acs.org These methods allow for the direct modification of C-H bonds, which are ubiquitous in organic molecules. For a molecule like this compound, C-H functionalization could be used to introduce new functional groups onto the t-butyl side chain or the carbon backbone, creating a library of novel β-amino acid analogues for use in drug discovery and materials science. For example, palladium-catalyzed C(sp³)–H arylation could be used to modify the terminal methyl groups of the t-butyl moiety, providing access to derivatives that would be difficult to synthesize through other means.

Advanced Applications in Peptide and Peptidomimetic Research

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Solid-Phase Peptide Synthesis (SPPS), Boc-Beta-T-Butyl-L-Alanine is incorporated within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This approach involves the use of the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable protecting groups, typically benzyl-based, for the side chains of trifunctional amino acids. peptide.comnih.gov The peptide is assembled stepwise on a solid resin support, starting from the C-terminus. peptide.com Each cycle of amino acid addition consists of Nα-Boc group removal with a moderate acid like trifluoroacetic acid (TFA), neutralization, and coupling of the next Boc-protected amino acid. peptide.com The tert-butyl group of this compound itself imparts significant steric hindrance, making it a valuable building block in the synthesis of complex peptide structures. chemimpex.com

Compatibility with Automated SPPS Protocols

While the Fmoc/tBu strategy gained popularity for its mild deprotection conditions and ease of automation, the Boc/Bzl strategy is also fully compatible with automated SPPS protocols. nih.govnih.gov The development of "Fast Boc" protocols demonstrated the efficiency of this chemistry in automated synthesizers. peptide.com Automated systems are designed to handle the repetitive cycles of reagent delivery, washing, and reaction monitoring required for SPPS.

Key steps in an automated Boc-SPPS cycle include:

Deprotection: Precise delivery of a TFA solution (e.g., 50% TFA in dichloromethane) to remove the Nα-Boc group. peptide.com

Neutralization: Treatment with a base, such as diisopropylethylamine (DIEA), to free the N-terminal amine for the subsequent coupling reaction. In-situ neutralization protocols, where neutralization and coupling occur concurrently, are often used to save time and minimize peptide chain aggregation. peptide.com

Coupling: Delivery of the pre-activated Boc-amino acid to the resin-bound peptide chain. nih.gov

As a standard Boc-protected building block, this compound can be readily integrated into these established automated workflows. The primary considerations are ensuring sufficient coupling times and potentially using more potent activation reagents to overcome the steric hindrance of the residue.

Minimizing Racemization during Peptide Coupling

Racemization, the loss of stereochemical integrity at the α-carbon during activation and coupling, is a critical side reaction that can compromise the purity and biological activity of the final peptide. The use of urethane-based protecting groups, such as the Boc group, is a primary strategy to suppress racemization. nih.gov These groups disfavor the formation of 4,5-dihydrooxazol-5(4H)-one (oxazolone) intermediates, which are highly susceptible to racemization. acs.org

However, certain amino acids and coupling conditions can still lead to epimerization. To further minimize this risk, specific coupling reagents and additives are employed. The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to carbodiimide-mediated couplings has been proven to reduce racemization. acs.orgpeptide.com More advanced uronium/aminium-based coupling reagents inherently incorporate such moieties.

Coupling Reagent/SystemComments on PerformanceReference
DIC/HOBtA classical and cost-effective combination that effectively suppresses racemization. peptide.com
HBTU/DIEAA highly efficient coupling reagent, though care must be taken with the choice of base as some can promote racemization. peptide.com
HATU/DIEAGenerally provides superior yields and is particularly effective for coupling sterically hindered amino acids with low racemization. peptide.com
COMUDemonstrates superior racemization suppression compared to HOBt-based reagents. mesalabs.com

For a sterically demanding residue like this compound, selecting a robust coupling agent such as HATU is often preferred to ensure both efficient coupling and maintenance of stereochemical purity.

Strategies for Incorporating Sterically Hindered Residues

The incorporation of sterically hindered amino acids like this compound presents a significant challenge in SPPS due to slow and often incomplete coupling reactions. chemimpex.comacs.org Failure to achieve complete coupling at each step results in deletion sequences, which are difficult to separate from the target peptide.

Several strategies have been developed to improve the efficiency of coupling hindered residues:

Potent Coupling Reagents: Utilizing highly reactive uronium salts like HATU or HBTU can enhance the rate of acylation and drive the reaction to completion. peptide.com

Extended Reaction Times: Simply allowing more time for the coupling reaction can significantly improve yields.

In-Situ Neutralization: This technique minimizes the time the deprotected N-terminal amine is in its neutral, aggregation-prone state, thereby improving reagent access and coupling efficiency. peptide.com

Elevated Temperatures: Microwave-assisted SPPS, which uses elevated temperatures, can dramatically accelerate coupling reactions, proving particularly useful for difficult sequences and hindered residues. nih.gov

The inherent steric bulk of this compound makes these advanced techniques essential for its successful incorporation into a growing peptide chain. chemimpex.com

Utilization in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (LPPS) predates SPPS and remains a valuable method for producing shorter peptides and for large-scale industrial manufacturing. chimia.ch In this approach, all reactions, including coupling and deprotection, are carried out in a homogenous solution, requiring the isolation and purification of the peptide intermediate after each step. nih.gov Boc-protected amino acids, including this compound, are extensively used in this methodology. google.com

Fragment Condensation and Convergent Synthesis Strategies

In this approach, smaller peptide fragments (e.g., 5-15 amino acids) are synthesized, purified, and then joined together in solution or on a solid support. researchgate.netresearchgate.net this compound can be incorporated into one of these fragments. For example, a fragment might be synthesized with an N-terminal Boc group and a free C-terminal carboxyl group [e.g., Boc-FragmentA-OH], which is then coupled to another fragment with a free N-terminal amine [e.g., H-FragmentB-Resin].

Key challenges in fragment condensation include:

Solubility: Fully protected peptide fragments are often poorly soluble in common organic solvents, complicating the coupling reaction. researchgate.net

Slow Reaction Rates: The coupling of two large fragments is sterically more demanding and slower than single amino acid coupling. researchgate.net

Racemization: The C-terminal amino acid of the acylating fragment is highly susceptible to racemization during activation, unless it is a glycine (B1666218) or proline residue. researchgate.net

Despite these challenges, convergent strategies are powerful for accessing large and complex peptides. tesisenred.net

Protecting Group Orthogonality in Complex Sequences

Protecting group orthogonality is a fundamental concept in complex chemical synthesis, referring to the ability to selectively remove one type of protecting group in the presence of others. tesisenred.netbiosynth.com This allows for site-specific modifications of a peptide, such as side-chain cyclization, branching, or the attachment of labels. peptide.com

The standard Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary Nα-Boc group and permanent benzyl-type side-chain groups are acid-labile, differentiated only by the strength of the acid required for their removal (TFA for Boc, HF for Bzl). iris-biotech.de For more complex syntheses, a third or even fourth dimension of orthogonality is often required. This is achieved by incorporating protecting groups that are cleaved under completely different conditions.

Protecting GroupAbbreviationTarget Functional GroupCleavage Conditions
tert-ButyloxycarbonylBocα-Amine, Side-Chain Amine/Hydroxyl/IndoleModerate Acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocα-Amine, Side-Chain AmineBase (e.g., 20% Piperidine (B6355638) in DMF)
BenzylBzlSide-Chain Carboxyl/HydroxylStrong Acid (e.g., HF), Hydrogenolysis
tert-ButyltBuSide-Chain Carboxyl/HydroxylStrong Acid (e.g., TFA)
AllyloxycarbonylAllocα-Amine, Side-Chain AminePalladium(0) catalyst
TriphenylmethylTrtSide-Chain Amine/Amide/ThiolMild Acid (e.g., 1% TFA in DCM)

For instance, within a Boc-based synthesis of a peptide containing this compound, a lysine (B10760008) residue could be protected with an Alloc or Fmoc group. peptide.com This would allow for the selective deprotection of that specific lysine side chain (using a palladium catalyst for Alloc or piperidine for Fmoc) and subsequent modification, while leaving the N-terminal Boc group and all other side-chain protections intact. This level of control is crucial for building intricately structured peptidomimetics.

### 3.

The strategic incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry, enabling the design of peptides with enhanced stability, predictable conformations, and novel biological activities. This compound, a protected β-amino acid, serves as a powerful building block in this field. Its bulky tert-butyl group provides significant steric influence, making it a valuable tool for constructing highly ordered and functionally optimized peptide-based structures. chemimpex.com

#### 3.3. Design and Synthesis of Conformationally Constrained Peptidomimetics

Constraining the conformational flexibility of a peptide is a key strategy to increase its binding affinity, selectivity, and metabolic stability. nih.gov By reducing the entropic penalty upon binding to a target, conformationally constrained peptidomimetics can achieve significantly higher potency. nih.gov this compound is particularly useful in this regard, as its structure is inherently rigid and can guide the folding of the entire peptide chain. rsc.org

##### 3.3.1. Incorporation into Beta-Peptides and Hybrid Peptidomimetics

The incorporation of β-amino acids like this compound into a peptide chain results in the formation of β-peptides or hybrid α/β-peptides. acs.org These oligomers, often termed "foldamers," are known for their ability to adopt stable, predictable secondary structures reminiscent of natural proteins. frontiersin.orgacs.org The altered backbone, with an additional carbon atom compared to α-peptides, imparts significant resistance to degradation by common proteases. sigmaaldrich.com

The synthesis of these hybrid peptides follows established solid-phase or solution-phase protocols, where this compound can be coupled like a standard amino acid. mdpi.com Its use allows for the creation of novel backbone architectures where the orientation and spacing of side-chain functional groups can be precisely controlled, which is crucial for mimicking the epitopes of natural proteins and disrupting protein-protein interactions. acs.orgmdpi.com

##### 3.3.2. Influence of the Beta-tert-Butyl Moiety on Peptide Secondary Structure Induction (e.g., helices, turns)

The substitution pattern on the β-amino acid backbone is a critical determinant of the resulting secondary structure. nih.gov The β-tert-butyl group of this compound exerts a profound influence due to its steric bulk. This large, non-polar moiety significantly restricts the rotational freedom around the peptide backbone's Cα-Cβ and Cβ-C bonds. chemimpex.com This restriction forces the peptide chain to adopt specific, well-defined secondary structures, such as various types of helices (e.g., 10-, 12-, or 14-helices) and β-turns, which are often more stable than those formed by α-peptides. rsc.orgnih.gov

For instance, studies on β-peptides have shown that substitution at the Cβ position (as in β³-amino acids) can favor the formation of a stable 14-helix structure. nih.gov The presence of bulky substituents like the tert-butyl group can serve as a powerful design element to direct the folding pathway towards a desired, biologically active conformation. rsc.orgethz.ch This principle is fundamental to creating foldamers that can mimic protein secondary structures for therapeutic applications. frontiersin.org

Table 1: Influence of β-Amino Acid Substitution on Peptide Secondary Structure
Substitution PatternCommonly Induced Secondary StructureKey Influencing FactorReference
Unsubstituted β-Peptide Backbone10/12-HelixIntrinsic backbone preference with minimal steric hindrance. nih.gov
β²-Peptides / β³-Peptides14-HelixSubstituents at these positions stabilize the 14-helix while destabilizing other helical forms like the 10/12-helix. nih.gov
Cyclic β-Amino Acids (e.g., trans-ACPC)Helices and TurnsThe cyclic constraint on the backbone severely limits torsional mobility, acting as a strong helix or turn inducer. rsc.orgnih.gov
Alternating α/β-Peptides11-Helix or 14/15-HelixThe specific sequence pattern and amphiphilicity guide the folding into distinct helical structures. acs.org

##### 3.3.3. Development of Uncleavable Peptide Bond Mimetics

A major limitation of natural peptides as drugs is their rapid degradation by proteases. To overcome this, researchers replace the scissile amide bond with a non-hydrolyzable mimic. uni-due.de Common strategies include the formation of a reduced amide bond (ψ[CH₂NH]) or a triazole ring. uni-due.denih.gov

The synthesis of these mimetics is a multi-step process often performed on a solid support. nih.gov While this compound itself is not the direct mimic, protected amino acid derivatives are essential building blocks in these synthetic routes. For example, in the on-resin synthesis of a reduced amide bond via reductive amination, a Boc group is often used to protect the newly formed secondary amine before the peptide chain is further elongated. nih.gov This highlights the ancillary but critical role of Boc-protected amino acids in the construction of enzyme-resistant peptidomimetics.

#### 3.4. Modified Peptide Structures and Their Research Applications

Beyond linear peptidomimetics, this compound is a valuable component in the synthesis of more complex, macrocyclic structures designed to further enhance stability and biological function.

##### 3.4.1. Cyclic Peptide and Macrocyclic Conjugate Synthesis

Macrocyclization is a widely used strategy to rigidify a peptide's structure, enhance its binding affinity, and improve its metabolic stability and membrane permeability. encyclopedia.pubrsc.org The incorporation of β-amino acids is a known method to improve these properties in cyclic peptides. mdpi.com Specifically, a conformationally rigid residue like β-tert-butyl-alanine can act as a turn-inducer, pre-organizing the linear peptide precursor into a conformation that is favorable for efficient cyclization.

Research has shown that cyclic β-tetrapeptides can effectively mimic natural peptides and display potent biological activity. mdpi.com The synthesis of such molecules often employs standard Boc or Fmoc solid-phase peptide synthesis strategies, followed by a head-to-tail cyclization step in solution. mdpi.comnih.gov Furthermore, in the synthesis of complex bicyclic peptides or macrocyclic conjugates with chelating agents like DOTA, Boc-protected amino acids and side-chain protecting groups like tert-butyl esters are routinely used. nih.govsnmjournals.org

##### 3.4.2. Building Blocks for Stapled Peptides and Constrained Scaffolds

Stapled peptides are a class of constrained peptides where an α-helical structure is reinforced by a covalent, all-hydrocarbon cross-link between two amino acid side chains. umich.edu This "staple" locks the peptide in its bioactive helical conformation, leading to improved target affinity, proteolytic resistance, and cell penetration. umich.eduresearchgate.net

Table 2: Components and Rationale in Stapled Peptide Design
ComponentRole in the StructureExample/RationaleReference
Helical Peptide SequenceProvides the primary amino acid sequence that recognizes and binds to the biological target (e.g., p53 sequence for MDM2).Often derived from a known protein-protein interaction interface. umich.edu
Cross-Linking Amino AcidsNon-natural amino acids with olefin-bearing side chains (e.g., (S)-2-(4'-pentenyl)alanine) placed at i, i+4 or i, i+7 positions.These residues are the anchor points for the hydrocarbon staple, formed via ring-closing metathesis. acs.org
Hydrocarbon StapleCovalently locks the peptide into an α-helical conformation.Increases helicity, protease resistance, and often enhances cell permeability. umich.eduresearchgate.net
Conformation-Inducing Residues (e.g., β-Alanines)Provide additional structural stability and help define the peptide's overall shape.The β-tert-butyl group can enforce a turn or stabilize the helix, contributing to the pre-organization of the peptide for stapling. researchgate.net

Table of Compounds

Compound Name Abbreviation/Synonym
This compound Boc-β-tBu-Ala-OH
N-(tert-butoxycarbony1)-β-tert-butyl-l-aspartic acid
trans-2-Aminocyclopentanecarboxylic acid trans-ACPC
1,3,5-tris(bromomethyl)benzene
DOTA DOTA

Research in Medicinal Chemistry and Drug Discovery Platforms

As a Chiral Building Block for Novel Bioactive Scaffolds

The defined three-dimensional structure of Boc-Beta-T-Butyl-L-Alanine is crucial for its function as a chiral building block. This allows for the construction of molecular scaffolds with precise spatial arrangements, a key factor in determining how a drug interacts with its biological target.

In the design of small molecule therapeutics, molecular scaffolds serve as the foundational structure to which various functional groups are attached. The incorporation of this compound into these scaffolds can significantly influence their shape and rigidity. The compound's bulky tert-butyl side chain is used for "steric modulation" in peptidomimetics—molecules that mimic the structure of natural peptides. This steric bulk can guide the folding of a molecule into a specific conformation that enhances its binding affinity and selectivity for a target protein. For instance, in the structure-guided design of small molecules targeting protein-protein interactions, bulky groups like the tert-butyl group have been shown to be critical for fitting into specific pockets on a protein's surface, thereby improving the potency of the inhibitor. acs.org The use of such a constrained amino acid helps to pre-organize the scaffold, reducing the entropic penalty upon binding and leading to more effective therapeutics.

Conjugation, the process of linking two or more molecules, is a widely used strategy in drug development to improve the properties of a therapeutic agent. Boc-protected amino acids are frequently used intermediates in these syntheses. The Boc group effectively shields the reactive amine, allowing for controlled, site-specific reactions at other parts of the molecule. mdpi.com Once the desired conjugate is formed, the Boc group can be removed under mild acidic conditions. mdpi.com

This methodology has been applied to create a wide array of conjugates with molecules such as natural products and imaging agents. For example, researchers have successfully conjugated Boc-protected amino acids, including L-alanine, to natural compounds like betulin (B1666924) and tetrahydrocurcumin (B193312) to enhance their therapeutic properties, such as water solubility and pro-apoptotic activity in cancer cells. mdpi.com In a similar vein, protected β-amino-L-alanine has been conjugated with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to create agents for tumor imaging. nih.gov These examples highlight the versatility of Boc-protected amino acids in synthesizing complex and diverse molecular structures.

Table 1: Examples of Bioactive Conjugates Synthesized Using Boc-Protected Amino Acids
Molecule ConjugatedBoc-Amino Acid UsedPurpose of ConjugationReference
BetulinBoc-protected L-amino acidsTo improve water solubility and enhance pro-apoptotic activity in cancer cells. mdpi.com
Tetrahydrocurcumint-Boc-protected amino acids (e.g., L-alanine)To create derivatives with enhanced antibacterial and anticancer activities. mdpi.com
DOTA (Chelating Agent)Protected β-amino-L-alanineTo synthesize radiolabeled tracers for positron emission tomography (PET) of tumors. nih.gov
Renieramycin T (Marine Natural Product)N-Boc-L-alanineTo create a derivative with enhanced cytotoxicity against cancer stem cells. researchgate.net

Exploration in Target Identification and Ligand Design

Identifying the biological target of a potential drug and designing ligands that bind to it with high specificity are central challenges in drug discovery. The unique properties of this compound and its derivatives are leveraged in these pursuits.

Amino acid derivatives are instrumental in creating molecules that can modulate the activity of specific enzymes. Boc-protected alanines serve as building blocks for peptide mimics and inhibitors. For example, derivatives like Boc-β-Ala-ol have been used to synthesize aza-peptides that exhibit trypsin inhibitory activity. medchemexpress.com A notable application is seen in the semi-synthesis of 5-O-(N-Boc-L-alanine)-renieramycin T. This conjugate was found to induce apoptosis in cancer stem cells by targeting and suppressing the Akt signaling pathway, a critical pathway for cell survival and proliferation. researchgate.net This demonstrates how incorporating a Boc-alanine moiety can direct a molecule to a specific enzymatic pathway, leading to a desired therapeutic effect.

The L-type amino acid transporter 1 (LAT1) is a crucial protein responsible for transporting large, neutral amino acids across biological barriers like the blood-brain barrier and is often overexpressed in cancer cells. nih.govnih.govd-nb.info This makes it an attractive target for delivering drugs to the brain or to tumors. d-nb.info The ability of a molecule to act as a substrate or inhibitor for LAT1 is highly dependent on its size and structure. nih.govresearchgate.net

Research has shown that LAT1 has a high affinity for bulky and aromatic amino acids. solvobiotech.com The design of amino acid prodrugs aims to exploit this preference. Studies on various L-phenylalanine and L-tyrosine conjugates have revealed that increasing the size of substituents can shift a molecule's function from a LAT1 substrate to a LAT1 inhibitor. nih.gov While studies have not yet specifically detailed the interaction of this compound with LAT1, its structure, featuring a large tert-butyl side chain, is highly relevant. vwr.comscbt.com Based on existing structure-activity relationship data, its significant bulk suggests it would likely have a strong interaction with the LAT1 binding pocket, potentially acting as a competitive inhibitor or as a promoiety for a LAT1-targeted prodrug. nih.govresearchgate.net

Therapeutic Applications of Derivatives and Conjugates

The ultimate goal of medicinal chemistry research is the development of new treatments. Derivatives and conjugates of this compound have shown promise in preclinical studies for various therapeutic applications, particularly in oncology.

Research has demonstrated that conjugating a Boc-amino acid to a bioactive core can significantly enhance its therapeutic potential. The previously mentioned 5-O-(N-Boc-L-alanine)-renieramycin T derivative was shown to be cytotoxic to non-small-cell lung cancer cells, with a half-maximal inhibitory concentration (IC50) of approximately 7 µM, and effectively suppressed cancer stem cell signals. researchgate.net Similarly, conjugates of betulin with Boc-protected amino acids exhibited improved anticancer activity against human epidermal cancer cell lines. mdpi.com In the field of medical imaging, which is crucial for diagnosis and treatment monitoring, conjugates of protected β-amino-L-alanine with the chelator DOTA have been synthesized to create 68Ga-labeled agents for tumor imaging via PET scans. nih.gov

Table 2: Investigated Therapeutic Applications of Alanine-Based Derivatives
Derivative/ConjugateTherapeutic AreaMechanism/TargetObserved EffectReference
5-O-(N-Boc-L-alanine)-renieramycin TOncology (Lung Cancer)Suppression of Akt signaling pathwayInduced apoptosis in cancer stem cells; cytotoxic to non-small-cell lung cancer cells. researchgate.net
Betulin-amino acid conjugatesOncologyInduction of apoptosisImproved anticancer activity against human epidermal cancer cells. mdpi.com
68Ga-DOTA-β-aminoalanineOncology (Imaging)Targeting increased amino acid transport in cancer cellsDeveloped as a potential tracer for positron emission tomography (PET) of tumors. nih.gov
Boc-β-Ala-ol derivativesEnzyme InhibitionInhibition of trypsinUsed to synthesize peptide mimics with enzyme inhibitory activity. medchemexpress.com

Research in Cancer Stem Cell Apoptosis and Anti-proliferative Agents (e.g., Renieramycin T Derivatives)

This compound serves as a critical building block in the synthesis of novel anti-cancer agents, including derivatives of Renieramycin T, a marine alkaloid. chemimpex.commdpi.com These synthetic efforts aim to enhance the cytotoxic and anti-proliferative properties of the parent compounds against cancer cells. mdpi.commdpi.com

A notable derivative, 5-O-(N-Boc-L-alanine)-renieramycin T (OBA-RT), has been shown to induce apoptosis (programmed cell death) in cancer stem cells (CSCs). nih.govnih.govchula.ac.th CSCs are a subpopulation of cancer cells implicated in tumor initiation and metastasis. nih.govresearchgate.net OBA-RT demonstrated cytotoxic effects on non-small-cell lung cancer (NSCLC) A549 cells with a half-maximal inhibitory concentration (IC50) of approximately 7 µM. nih.govresearchgate.net The mechanism involves the suppression of CSC signals and the activation of p53-dependent apoptosis. nih.govnih.gov Specifically, OBA-RT treatment led to a decrease in anti-apoptotic proteins like Mcl-1 and Bcl-2 and a reduction in CSC markers such as CD133, Oct4, and Nanog. nih.govresearchgate.net

Molecular modeling suggests that the Boc-L-alanine portion of OBA-RT plays a significant role in its high-affinity interaction with the Akt signaling protein, a potential therapeutic target in cancer. nih.govmdpi.com The bulky tert-butyl group contributes to hydrophobic interactions that enhance the binding of the derivative to its target. mdpi.comnih.gov

Table 1: Cytotoxic Activity of Renieramycin Derivatives

Compound Cell Line IC50 Value Key Findings Reference
5-O-(N-Boc-L-alanine)-renieramycin T (OBA-RT) A549 (NSCLC) ~7 µM Induces apoptosis in cancer stem cells, suppresses tumor spheroid formation. nih.govresearchgate.net

| 22-O-(N-Boc-L-glycine) ester of renieramycin M | H292 | 3.56 nM | Showed significantly higher potency than the parent compound, renieramycin M. | mdpi.com |

Investigations in Neurotransmitter Function and Neurological Disorder Mechanisms

The unique structure of this compound makes it a valuable component in the study of neurotransmitter functions and neurological disorders. chemimpex.com While its parent molecule, beta-alanine, is considered a small molecule neurotransmitter that interacts with glycine (B1666218) and GABA receptors, the incorporation of the Boc and tert-butyl groups modifies its properties for research applications. nih.gov

The use of Boc-protected amino acids is crucial in the synthesis of peptidomimetics and other molecules designed to target the central nervous system. chemimpex.com The tert-butyl group can provide steric hindrance, influencing how the molecule interacts with specific receptors, which is a key aspect in designing therapeutics for neurological conditions. chemimpex.com Furthermore, the beta-amino acid structure can enhance metabolic stability, a desirable trait for drugs targeting the brain. wiley.com

Development of Antimicrobial Peptides and Analogs

This compound is utilized in the design of synthetic antimicrobial peptides (AMPs). wiley.comfrontiersin.org Natural AMPs can be limited by their susceptibility to degradation by proteases. rsc.org The incorporation of non-canonical amino acids like beta-amino acids can confer resistance to this enzymatic breakdown. wiley.comrsc.org

The hydrophobic tert-butyl side chain can enhance the peptide's ability to interact with and disrupt microbial membranes, a primary mechanism of action for many AMPs. wiley.com This modification can lead to increased antimicrobial activity. wiley.comnih.gov The beta-amino acid backbone also alters the peptide's secondary structure, making it less recognizable to proteases and thus more stable. wiley.com This enhanced stability and potency are critical for developing new antibiotics to combat resistant bacterial strains.

Structure-Activity Relationship (SAR) Studies and Analog Design

Alanine (B10760859) Scan Libraries for Functional Mapping and Critical Residue Identification

Alanine scanning is a technique used to determine the functional importance of specific amino acid residues in a peptide's activity. peptide.comcreative-peptides.com In this process, individual amino acids are systematically replaced by alanine. creative-peptides.com A significant change in the peptide's biological activity upon substitution indicates the original residue's importance. peptide.comnih.gov

While traditional alanine scanning uses Boc-L-alanine, the principle extends to incorporating other non-natural amino acids like this compound to probe structure-activity relationships (SAR). peptide.comnih.gov By replacing native residues with this bulky amino acid, researchers can investigate the steric and hydrophobic requirements of a peptide's binding site. mdpi.com This provides detailed information for designing more potent and selective peptide analogs. nih.gov

Impact of Side Chain Modifications on Biological Activity and Selectivity

The side chain of an amino acid is a key determinant of a peptide's biological properties. The tert-butyl side chain of this compound significantly influences a peptide's conformation, hydrophobicity, and stability. wiley.com

Conformational Control : The steric bulk of the tert-butyl group can lock the peptide's amide bonds into a specific conformation (e.g., the cis form in peptoids), which can be crucial for its biological activity. researchgate.netacs.org This conformational rigidity can pre-organize the peptide for optimal binding to its target receptor. wiley.com

Hydrophobicity and Binding : The hydrophobic nature of the tert-butyl group can facilitate strong interactions with hydrophobic pockets in target proteins, enhancing binding affinity. mdpi.com

Metabolic Stability : The non-natural structure provides resistance to degradation by proteases, increasing the peptide's half-life in vivo. rsc.orgmdpi.com

Selectivity : The unique size and shape of the tert-butyl group can be exploited to design peptides that bind selectively to a specific receptor subtype while avoiding off-target interactions. mdpi.com

The systematic incorporation of side-chain modified amino acids like this compound is a fundamental strategy in medicinal chemistry for the rational design of new therapeutics with improved efficacy and selectivity. mdpi.commdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Renieramycin T
5-O-(N-Boc-L-alanine)-renieramycin T (OBA-RT)
Renieramycin M
22-O-(N-Boc-L-glycine) ester of renieramycin M
Alanine
Beta-alanine
Glycine
Gamma-aminobutyric acid (GABA)
Mcl-1
Bcl-2
CD133
Oct4
Nanog
p53

Derivatization and Functionalization Strategies

Modification at the Carboxylic Acid Terminus

The carboxylic acid group of Boc-Beta-T-Butyl-L-Alanine is a primary site for modification, enabling the formation of esters and amides. These reactions are fundamental for integrating the amino acid into larger molecular scaffolds, such as peptide chains or small molecule drug conjugates.

The conversion of the carboxylic acid to an ester or amide is typically achieved through activation of the carboxyl group followed by nucleophilic attack by an alcohol or amine, respectively. A variety of coupling reagents are employed to facilitate this transformation efficiently while minimizing side reactions and preserving the stereochemical integrity of the chiral center.

Commonly used methods involve carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. researchgate.net Alternatively, phosphonium-based reagents (e.g., BOP, PyBOP) or uronium-based reagents (e.g., HBTU, HCTU) provide rapid and high-yielding couplings. rsc.org The choice of reagent and reaction conditions can be tailored based on the specific substrate and desired product. For instance, the synthesis of tert-butyl esters can be accomplished using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net

However, the steric hindrance from the bulky tert-butyl side chain in this compound can influence reaction kinetics. The amidation of sterically bulky esters, such as tert-butyl esters, has been noted to proceed with lower yields compared to less hindered methyl or ethyl esters, a factor to consider when planning synthetic routes. acs.org

Table 1: Selected Coupling Reagents for Esterification and Amidation

Reagent Class Example Reagent Typical Application
Carbodiimides EDC·HCl General amide and ester synthesis. researchgate.net
Uronium Salts HCTU Peptide bond formation. rsc.org
Phosphonium Salts PyBOP Peptide coupling, especially for hindered amino acids.
Anhydrides T3P® (Propanephosphonic Acid Anhydride) Amide bond formation, reduction to alcohols. thieme-connect.com

This table is generated based on common organic synthesis practices and data from the provided search results.

Amino acids are frequently used as "pro-moieties" to improve the pharmacokinetic properties of drugs. By forming an ester or amide linkage between a drug and an amino acid like this compound, a prodrug can be created that leverages amino acid transporters for enhanced absorption and targeted delivery. nih.govnih.gov

One key target is the L-type amino acid transporter 1 (LAT1), which is overexpressed in certain cancer cells and at the blood-brain barrier. nih.gov Research on phenylalanine and tyrosine derivatives has shown that linking them to drugs can facilitate LAT1-mediated transport. The size and nature of the amino acid side chain are critical factors; larger hydrophobic moieties can decrease transport rates while increasing inhibitory potency. nih.gov The bulky, hydrophobic tert-butyl side chain of this compound makes it a candidate for designing LAT1-targeting prodrugs, where its structure can be fine-tuned to balance transporter affinity and subsequent cleavage to release the active drug. The stability of the linker connecting the amino acid pro-moiety to the drug is also crucial, with studies showing that linkers like propylene (B89431) glycol can offer a good balance of chemical stability and enzymatic lability. nih.gov

Side-Chain Functionalization and Diversification

The side chain of this compound is a neopentyl group, -CH₂-C(CH₃)₃. This aliphatic, sterically hindered structure is generally considered chemically inert and resistant to modification under standard conditions. Direct functionalization of its C-H bonds is challenging.

Therefore, the diversification of this side chain is not typically achieved by modifying the intact amino acid. Instead, structural analogues are prepared through de novo synthesis from different starting materials. acs.org However, recent advances in synthetic organic chemistry have introduced powerful methods for C-H functionalization that could potentially be applied to complex molecules, including amino acid derivatives. acs.org

Strategies for diversifying amino acid side chains include:

Palladium-catalyzed C(sp³)–H arylation , which has been used to modify the terminal methyl groups of aliphatic amino acid chains, although it often requires specific directing groups and can have issues with regioselectivity. acs.org

Deaminative reductive cross-coupling , a method that transforms natural amino acids like lysine (B10760008) into aryl alanine (B10760859) derivatives by leveraging the amino group as a functional handle for radical generation and subsequent coupling with aryl bromides. nih.gov

While these methods have not been specifically reported for this compound, they represent the frontier of amino acid diversification. For this particular compound, its primary utility lies in providing steric bulk and hydrophobicity, rather than serving as a platform for subsequent side-chain reactions. chemimpex.com The introduction of functional diversity is more practically accomplished by synthesizing polypeptides with a variety of other modified amino acids. acs.org

Introduction of Additional Chiral Centers

The introduction of additional chiral centers into the this compound scaffold is a powerful strategy for creating novel β-amino acid derivatives with defined three-dimensional structures. The spatial arrangement of substituents significantly influences the biological activity and conformational preferences of peptides and small molecules. Several synthetic methodologies have been developed to achieve diastereoselective or enantioselective formation of new stereocenters at the α- or β-positions of the amino acid backbone.

One common approach involves the diastereoselective alkylation of a β-alanine enolate derivative. By converting β-alanine into a cyclic derivative, such as a perhydropyrimidinone, the existing stereocenter can direct the approach of an electrophile to the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. For instance, the enolate of a 2-phenylperhydropyrimidin-4-one derived from β-alanine can be alkylated with high stereocontrol, where the phenyl group directs the incoming electrophile to the opposite face of the enolate. scielo.org.mx

The asymmetric Mannich reaction is another powerful tool for creating chiral β-amino acid derivatives. oup.comacs.orgbeilstein-journals.org This reaction involves the addition of an enolate to a chiral imine. For example, the enolate of tert-butyl acetate (B1210297) can react with a chiral N-sulfinyl imine in a flow reactor system to stereoselectively produce β-amino acid derivatives in good yields. oup.com The use of chiral auxiliaries, such as (R,R)-cyclohexyldiamine-derived thiourea (B124793) catalysts, can also facilitate the enantioselective Mannich reaction between 3-indolinone-2-carboxylates and N-Boc-benzaldimines to generate chiral β-amino esters with excellent enantiomeric excesses. acs.org

Furthermore, a double chiral auxiliary approach has been successfully employed for the diastereoselective synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives. In this method, the addition of a "SuperQuat" (a chiral quaternary ammonium (B1175870) salt) enolate to five- and six-membered heterocyclic tert-butyl sulfinimines results in high syn-selectivity. acs.org This strategy allows for the creation of adducts that can be readily converted to the corresponding β-amino esters and amides. acs.org

A sequential C(sp²)–C(sp³) Suzuki cross-coupling followed by asymmetric hydrogenation offers a versatile route to a wide range of β,β-disubstituted alanine derivatives with high yield and excellent enantioselectivity. acs.org This method demonstrates broad functional group tolerance and is suitable for large-scale synthesis. acs.org

MethodDescriptionKey FeaturesReference(s)
Diastereoselective Alkylation Alkylation of a cyclic β-alanine enolate derivative where an existing chiral center directs the electrophile approach.High diastereoselectivity; uses inexpensive starting materials. scielo.org.mx
Asymmetric Mannich Reaction Addition of an enolate to a chiral imine, often catalyzed by a chiral catalyst or using a chiral auxiliary.Good yields and high enantioselectivities; applicable in flow chemistry. oup.comacs.orgbeilstein-journals.org
Double Chiral Auxiliary Approach Utilizes two sources of chirality (in the enolate and the imine) to achieve high stereocontrol in the formation of new stereocenters.High syn-selectivity for β-heteroaryl syn-α-methyl-β-amino acid derivatives. acs.org
Cross-Coupling/Hydrogenation A sequential Suzuki cross-coupling and asymmetric hydrogenation strategy to produce β,β-disubstituted alanines.Broad functional group tolerance; scalable. acs.org

Incorporation of Bioorthogonal Handles

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The incorporation of bioorthogonal handles, such as azides and alkynes, into this compound transforms it into a probe that can be used for a variety of applications, including protein labeling, imaging, and drug targeting. These functional groups are generally stable and non-reactive in a biological environment but can undergo specific and efficient reactions with a complementary partner, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.de

Several strategies exist for the introduction of these handles onto β-amino acid scaffolds. One direct approach is the synthesis of β-amino acids with side chains functionalized with terminal azides or alkynes. For example, bifunctional β3-amino acids containing terminal azide (B81097) or acetylene (B1199291) side chains have been synthesized and fully characterized. researchgate.net These building blocks can be incorporated into peptides and subsequently functionalized via CuAAC. researchgate.net

For a molecule like this compound, which is derived from aspartic acid, functionalization can be envisioned at the α-carbon. Palladium-catalyzed C(sp³)–H arylation and alkynylation of peptides using the aspartic acid side chain as an endogenous directing group has been reported. researchgate.net This method allows for the late-stage functionalization of peptides containing aspartic acid residues under mild conditions. researchgate.net

Another approach involves the modification of a related precursor. For instance, poly(aspartic acid) can be modified by first introducing alkyne groups and then grafting azido-modified molecules onto it via CuAAC. rsc.org This demonstrates the feasibility of attaching bioorthogonal handles to an aspartic acid backbone.

The aldehyde–alkyne–amine (A³) coupling reaction provides a highly efficient method for the direct, site-specific functionalization of amino acids. acs.org This copper(I)-catalyzed reaction can be performed in aqueous conditions and tolerates a wide variety of functional groups, allowing for the introduction of a propargylamine (B41283) functionality which serves as a convenient handle for further modifications, including "click" reactions. acs.org

The incorporation of azides into amino acids can also be achieved through various synthetic routes. For example, 3-amino β-lactams can undergo ring-opening with sodium azide to introduce an azide group, providing a pathway to α,β-diamino acids which can be incorporated into peptides. rsc.org

Bioorthogonal HandleIncorporation StrategyKey FeaturesReference(s)
Azide (-N₃) Synthesis of β-amino acids with azide-functionalized side chains.Direct incorporation of the handle into the amino acid building block. researchgate.net
Alkyne (-C≡CH) Palladium-catalyzed C(sp³)–H alkynylation directed by the aspartic acid side chain.Late-stage functionalization of peptides containing aspartic acid. researchgate.net
Azide (-N₃) Grafting of azido-modified molecules onto an alkynyl-modified poly(aspartic acid) backbone via CuAAC.Demonstrates functionalization of an aspartic acid-based polymer. rsc.org
Propargylamine Copper(I)-catalyzed aldehyde–alkyne–amine (A³) coupling.Site-specific, efficient, and occurs under ambient aqueous conditions. acs.org
Azide (-N₃) Ring-opening of 3-amino β-lactams with sodium azide.Provides a route to azide-containing α,β-diamino acids. rsc.org

Advanced Analytical Methodologies in Support of Research

Spectroscopic Characterization Techniques for Structural and Conformational Analysis

Spectroscopic methods provide detailed insights into the molecular architecture of Boc-Beta-T-Butyl-L-Alanine.

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals that confirm the presence of key structural motifs. The nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a prominent singlet around 1.35-1.46 ppm. mdpi.comnih.gov The protons of the beta-t-butyl group also give rise to a distinct singlet. Other signals, such as those for the alpha and beta protons of the alanine (B10760859) backbone, provide further structural confirmation. The chemical shifts and coupling constants of these protons are sensitive to the molecule's conformation and the solvent used. nih.gov

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon framework. Key resonances include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the alanine backbone and the t-butyl group. For instance, in a related N-Boc-L-alanine derivative, the carbonyl of the Boc group appears at approximately 158.3 ppm, the ester carbonyl at 171.2 ppm, the α-carbon at 49.3 ppm, and the methyl carbons of the Boc group are also identifiable. mdpi.com

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space proximity of protons, which is valuable for conformational analysis and studying intermolecular interactions. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Boc-Protected Alanine Derivatives

Nucleus Functional Group Approximate Chemical Shift (ppm)
¹H Boc (tert-butyl) 1.35 - 1.46
¹H Alanine α-H ~4.58
¹H Carbamate N-H ~5.01
¹³C Boc (C=O) ~158.3
¹³C Carboxylic Acid/Ester (C=O) ~171.2
¹³C Alanine α-C ~49.3
¹³C Boc (quaternary C) ~80.0
¹³C Boc (CH₃) ~28.0

Note: Chemical shifts can vary depending on the specific molecule, solvent, and experimental conditions. Data compiled from related Boc-alanine structures. mdpi.comnih.gov

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) : This soft ionization technique is commonly used to determine the molecular weight of the compound. ESI-MS typically shows the protonated molecule [M+H]⁺. For a related compound, N-Boc-3-(Boc-amino)-D-alanine, the molecular ion peak was confirmed at m/z 304.34 [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) : ESI-MS/MS involves the selection and fragmentation of the parent ion to produce a characteristic fragmentation pattern. This pattern provides valuable information about the compound's structure. Common fragmentation pathways for Boc-protected amino acids include the loss of the Boc group or parts of it (e.g., loss of isobutylene (B52900) or the entire tert-butoxycarbonyl group).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry : MALDI-ToF is another soft ionization technique that can be used for the analysis of non-volatile and thermally labile molecules like this compound. It is particularly useful for high-throughput analysis.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound and to study hydrogen bonding interactions. The IR spectrum of a related Boc-protected alanine derivative showed characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the Boc group and the carboxylic acid, and C-H stretching of the alkyl groups. nih.gov For instance, a study on 5-O-(N-Boc-l-alanine)-renieramycin T reported IR peaks at 3401.4 cm⁻¹ (N-H), and 1714.6 and 1654.0 cm⁻¹ (C=O). mdpi.com The position and shape of the N-H and C=O stretching bands can provide insights into the extent and nature of hydrogen bonding in the solid state or in solution.

Table 2: Typical Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)
N-H (Carbamate) Stretching ~3400
C-H (Alkyl) Stretching 2980 - 2850
C=O (Carboxylic Acid) Stretching ~1710
C=O (Boc group) Stretching ~1685

Note: These are approximate ranges and can be influenced by the physical state of the sample and intermolecular interactions. mdpi.comnih.gov

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are essential for determining the purity and stereochemical integrity of this compound.

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, it is crucial to ensure the enantiomeric purity of this compound. Chiral HPLC is the method of choice for this purpose. By using a chiral stationary phase (CSP), the enantiomers of the compound can be separated and quantified, allowing for the determination of the enantiomeric excess (ee). molbase.com For many applications in peptide synthesis, an enantiomeric excess of >98% is required. lookchem.com The development of effective chiral separation methods is an active area of research. google.com

While less common for non-volatile amino acid derivatives, gas chromatography can be used for the analysis of this compound after appropriate derivatization to increase its volatility. Derivatization can involve esterification of the carboxylic acid group. Chiral GC, using a chiral stationary phase, can also be employed for enantiomeric separation of the derivatized compound. uni-muenchen.deresearchgate.net GC coupled with mass spectrometry (GC-MS) provides a powerful tool for both separation and identification. uni-muenchen.de

X-Ray Crystallography for Absolute Stereochemistry Determination and Conformational Insights

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and torsional angles. This technique is paramount for establishing the absolute stereochemistry of chiral centers and offering profound insights into the conformational preferences of a molecule in the solid state.

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, a comprehensive understanding of its likely structural features can be extrapolated from the X-ray diffraction analysis of closely related compounds. These include other N-Boc protected amino acids, peptides containing β-alanine, and molecules with bulky tert-butyl groups. The following sections detail the principles of the methodology and the conformational insights that can be inferred for this compound based on this body of research.

Determination of Absolute Stereochemistry

For a chiral molecule like this compound, which possesses a stereocenter at the Cβ position, X-ray crystallography can determine its absolute configuration. This is typically achieved through the anomalous dispersion effect. medchemexpress.com When the crystal contains a sufficiently heavy atom, the scattering of X-rays by this atom has a phase shift that is sensitive to the handedness of the crystal structure. medchemexpress.com By carefully measuring the intensities of Bijvoet pairs—reflections (h,k,l) and (-h,-k,-l) which would otherwise have identical intensities—it is possible to determine the absolute structure. medchemexpress.com

In the absence of a heavy atom, the absolute configuration can often be determined by referencing an internal chiral center with a known stereochemistry. For derivatives of L-amino acids, the known 'L' configuration of the parent amino acid can serve this purpose. The Flack parameter is a critical value in modern crystallography that indicates the correctness of the assigned enantiomer; a value close to zero for a given structure confirms the correct absolute configuration has been determined. medchemexpress.com

Conformational Insights

The solid-state conformation of this compound is dictated by the interplay of several structural factors, including the conformational preferences of the Boc protecting group, the flexibility of the β-amino acid backbone, and the steric influence of the bulky tert-butyl side chain.

Backbone Conformation of β-Alanine: Unlike α-amino acids, β-amino acids have an additional carbon atom in their backbone, which increases their conformational flexibility. nih.gov The conformation of a β-residue is described by three backbone torsion angles: φ, θ, and ψ. nih.gov The torsion angle θ, around the Cα-Cβ bond, can adopt gauche (±60°) or trans (180°) conformations. nih.gov This flexibility allows β-peptides to form unique secondary structures, such as various types of helices and turns that are distinct from those formed by α-peptides. nih.gov

Influence of the Tert-Butyl Side Chain: The neopentyl group (a tert-butyl group attached to the β-carbon) is exceptionally bulky. This steric hindrance is expected to significantly influence the conformational landscape of the molecule. It will likely restrict the rotation around the Cβ-Cγ bond and may favor specific backbone conformations to minimize steric clashes. In peptides, bulky side chains can stabilize particular folded structures through attractive interactions with other parts of the molecule, such as the Boc group. researchgate.net

Predicted Crystallographic Data and Molecular Conformation

Based on the analysis of related structures, a hypothetical crystal structure of this compound can be proposed. The molecule would likely crystallize in a non-centrosymmetric space group, such as P2₁ or P2₁2₁2₁, which are common for chiral molecules. Intermolecular hydrogen bonding between the carboxylic acid group of one molecule and the N-H group of the Boc-carbamate of another would be a primary driver of the crystal packing, likely forming chains or sheets.

The table below presents representative crystallographic data from related Boc-protected amino acids to illustrate the expected parameters for this compound.

ParameterBoc-L-Alanine Derivative researchgate.netN-di-t-butoxycarbonyl L-alanine chembk.comBoc-Aib-L-Mag-NHBzl acs.orgPredicted for this compound
Crystal System OrthorhombicMonoclinicMonoclinicMonoclinic or Orthorhombic
Space Group P2₁2₁2₁P2₁P2₁/nP2₁ or P2₁2₁2₁
a (Å) 9.963911.54812.0169.0 - 13.0
b (Å) 14.93910.79911.75810.0 - 16.0
c (Å) 17.99812.78916.59112.0 - 18.0
**β (°) **9090.29197.4390 - 100
Z (molecules/cell) 8242 or 4
Key Conformation Feature Trans urethane (B1682113) linkage researchgate.netHydrogen-bonded dimers chembk.comβ-turn conformation acs.orgExtended conformation with intermolecular H-bonds

The internal conformation of the molecule would be a balance between the steric demands of the tert-butyl group and the formation of efficient hydrogen bonds. It is plausible that the backbone would adopt a relatively extended conformation to accommodate the bulky side chain, with the Cα-Cβ torsion angle (θ) likely in a trans or gauche arrangement that positions the tert-butyl group away from the rest of the molecule. The urethane bond of the Boc group is predicted to be in the lower-energy trans conformation.

Emerging Research Directions and Future Prospects

Innovations in Asymmetric Catalysis for Beta-Amino Acid Synthesis

The enantioselective synthesis of β-amino acids is a critical area of research due to their importance as building blocks for pharmaceuticals and other biologically active compounds. researchgate.nethilarispublisher.com Recent advancements in asymmetric catalysis are providing more efficient and selective methods for producing chiral β-amino acids, including those with bulky side chains like Boc-Beta-T-Butyl-L-Alanine.

Key innovative catalytic strategies include:

Transition-Metal Catalysis: Methods such as asymmetric hydrogenation, Mannich reactions, and conjugate additions are central to the synthesis of β-amino acids. benthamdirect.comchinesechemsoc.orgnih.gov For instance, rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have demonstrated high enantioselectivity in the hydrogenation of enamines to produce β-amino esters. benthamdirect.com The development of catalysts that can accommodate sterically demanding substrates is crucial for the efficient synthesis of compounds like this compound.

Organocatalysis: This approach utilizes small organic molecules to catalyze asymmetric transformations, offering a metal-free alternative. chinesechemsoc.org Proline and its derivatives have been successfully used in Mannich reactions to produce syn-adducts with high diastereoselectivity and enantioselectivity. researchgate.net

Biocatalysis: Enzymes, such as transaminases, are gaining prominence for the enantioselective synthesis of chiral amines and amino acids. nih.govresearchgate.net Engineering the active sites of these enzymes to accept bulkier substrates is an active area of research that could lead to highly efficient and environmentally friendly methods for producing complex β-amino acids. nih.gov

Catalytic ApproachKey ReactionsAdvantagesRelevance for Bulky β-Amino Acids
Transition-Metal Catalysis Hydrogenation, Mannich Reaction, Conjugate AdditionHigh efficiency and enantioselectivityDevelopment of ligands for sterically hindered substrates
Organocatalysis Mannich Reaction, Michael AdditionMetal-free, mild reaction conditionsCatalyst design to control stereochemistry of bulky adducts
Biocatalysis TransaminationHigh selectivity, environmentally friendlyEnzyme engineering to expand substrate scope to include bulky groups

Exploration in Novel Material Science Applications

The unique structural properties of β-amino acids are being harnessed to create novel biomaterials with controlled architectures and functions. The incorporation of residues like this compound can influence the self-assembly and macroscopic properties of these materials.

Development of Poly(β-peptoid)s with Controlled Architectures

Poly(β-peptoid)s, or N-substituted poly-β-alanines, are a class of peptidomimetics with significant potential in biomedical applications due to their proteolytic stability. chinesechemsoc.orgnih.gov The synthesis of poly(β-peptoid)s with well-defined structures and diverse functionalities is a key research focus.

Recent developments have enabled the controlled polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs), allowing for the synthesis of poly(β-peptoid)s with predictable molecular weights and low dispersity without the need for a catalyst. chinesechemsoc.org Introducing β-amino acids with bulky and chiral substituents, such as a derivative of this compound, into the polymer backbone can induce stable helical structures. nih.govacs.org This control over the secondary structure is crucial for designing functional materials.

Biomaterials and Self-Assembled Structures

β-Peptides have a strong tendency to form stable secondary structures, which drives their self-assembly into well-defined nanomaterials like nanofibers, nanotubes, and hydrogels. frontiersin.orgbenthamdirect.comrsc.orgnih.gov These self-assembled structures have a wide range of potential applications in tissue engineering, drug delivery, and biosensing. nih.gov

The incorporation of β-amino acids with bulky side chains can significantly influence the morphology and stability of these self-assembled materials. frontiersin.orgaip.org The tert-butyl group of this compound, for example, can introduce significant steric hindrance, which may direct the self-assembly process towards specific architectures. wisc.edu The hydrophobic nature of the tert-butyl group also plays a crucial role in driving the self-assembly process in aqueous environments. rsc.org Research in this area focuses on understanding how the sequence and structure of β-peptides, including the presence of bulky residues, dictate the final morphology and function of the resulting biomaterials. rsc.orgaip.org

Integration with Computational Chemistry and Molecular Modeling

Computational methods are becoming indispensable tools in the study and design of molecules, offering insights that can guide experimental work and accelerate the discovery of new compounds with desired properties.

Predictive Modeling for Conformational Preferences and Molecular Interactions

Computational modeling provides valuable atomic-level structural information for β-peptides. scirp.org Techniques like Hartree-Fock (HF) and density functional theory (DFT) can be used to investigate the conformational energies of β-amino acids in different environments. scirp.org For instance, studies on N-protected β-alanine esters have used NMR spectroscopy and molecular modeling to understand their binding affinities and conformational preferences within self-assembled capsules. nih.gov

Such predictive modeling can be applied to this compound to understand how its bulky tert-butyl group influences the conformational landscape of peptides into which it is incorporated. wisc.edu This understanding is crucial for designing foldamers with predictable three-dimensional structures.

Rational Design of Derivatives with Enhanced Biological Activity

Rational drug design, often guided by molecular modeling, is a powerful strategy for developing new therapeutic agents. nih.gov β-Amino acids are attractive scaffolds for this purpose because their incorporation into peptides can lead to increased potency and enhanced stability against enzymatic degradation. researchgate.netacs.org

By understanding the structure-activity relationships, researchers can rationally design derivatives of this compound with improved biological activity. Computational tools can be used to predict how modifications to the molecule will affect its interaction with a biological target, such as a protein or receptor. nih.gov This approach allows for the targeted synthesis of new compounds with a higher probability of success, reducing the time and cost of drug discovery.

Expansion into New Therapeutic Modalities and Disease Areas, including Protein Engineering and Enzyme Activity Modulation

The unique structural characteristics of this compound, particularly its bulky tert-butyl group, have positioned it as a valuable tool in the exploration of novel therapeutic strategies that extend beyond conventional peptide applications. Researchers are increasingly leveraging this non-canonical amino acid to venture into sophisticated areas of protein engineering and to develop modulators of enzyme activity for a range of complex diseases.

Protein Engineering and Enzyme Activity Modulation

The incorporation of synthetic amino acids into peptide chains is a cornerstone of modern medicinal chemistry and biotechnology. This compound serves as a critical building block in this context, primarily due to the steric hindrance provided by its tert-butyl moiety. chemimpex.com This property is exploited in protein engineering to create modified proteins with improved stability or altered enzymatic activity, which is essential for various industrial and therapeutic applications. chemimpex.com The bulky side chain can be used to probe or block active sites, influence protein folding, and create peptidomimetics that disrupt protein-protein interactions—a key strategy in developing new therapeutics. uq.edu.au

A significant application of this compound is in the modulation of enzyme activity for therapeutic benefit. By integrating this compound into peptide-based structures, scientists can design potent and selective inhibitors for specific biological targets. chemimpex.com Its structure allows for the creation of novel drug candidates, particularly in fields like cancer research. chemimpex.comchemimpex.com

A prime example of this is the development of 5-O-(N-Boc-l-Alanine)-renieramycin T (OBA-RT) , a compound that has demonstrated the ability to suppress cancer stem cell (CSC) signals and induce apoptosis. nih.gov Research into OBA-RT's mechanism revealed that it targets the Akt signaling pathway. The Boc-l-alanine extension on the molecule plays a crucial role in its binding affinity to the PH domain of the Akt1 protein. nih.gov This specific modification facilitates a hydrogen bond with the amino acid residue Thr82 and forms hydrophobic interactions with Leu264, Lys268, and Val270, significantly enhancing the molecule's ability to inhibit Akt activity. nih.gov This targeted modulation of a key enzyme in cancer progression showcases the potential of using Boc-protected amino acids to create highly specific and effective therapeutic agents.

The following table summarizes the key molecular interactions of the OBA-RT compound as an example of enzyme activity modulation.

Compound/Target Interacting Residues Type of Interaction Therapeutic Effect
5-O-(N-Boc-l-Alanine)-renieramycin T (OBA-RT) / Akt1 PH DomainThr82Hydrogen BondSuppression of Cancer Stem Cell Signals nih.gov
Asn53, Asn54, Ser56, Ala58, Gln79, Trp80Hydrophobic InteractionsInduction of Apoptosis nih.gov
Leu264, Lys268, Val270Hydrophobic Interactions (via tert-butyl group)Enhanced Binding Affinity and Inhibition nih.gov

Expansion into New Disease Areas

The utility of this compound and its derivatives is being actively explored in several challenging disease areas:

Oncology : As detailed above, the development of compounds like OBA-RT highlights a significant advance in cancer therapy, specifically targeting cancer stem cells which are known to drive tumor aggressiveness and metastasis. nih.gov The ability to use this amino acid derivative to modulate critical signaling pathways like Akt opens new avenues for creating drugs against various cancers. chemimpex.comnih.gov

Neuroscience : The compound is utilized in research concerning neurotransmitter function. chemimpex.com Its capacity to be incorporated into peptides that can mimic natural amino acids makes it a valuable tool for developing neuroactive drugs and for helping scientists understand the mechanisms of action underlying various neurological disorders. chemimpex.comchemimpex.com

Infectious Diseases : A developing trend in combating antibiotic resistance is the targeting of bacterial virulence factors rather than essential survival pathways, which may reduce selective pressure for resistance. uq.edu.au Peptidomimetics are particularly effective at disrupting the protein-protein interactions that are often crucial for virulence. The unique steric properties of this compound make it an ideal candidate for use in techniques like alanine (B10760859) scanning and rational peptide design to create potent inhibitors of bacterial systems, representing a novel anti-virulence therapeutic modality. uq.edu.aupeptide.com

Q & A

Q. What are the optimal synthetic routes for Boc-β-t-butyl-L-alanine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves tert-butoxycarbonyl (Boc) protection of β-t-butyl-L-alanine under anhydrous conditions. Key variables include temperature (0–25°C), solvent choice (e.g., DCM or THF), and coupling agents like DCC or HOBt. Yield optimization requires monitoring via TLC or HPLC, with purification by flash chromatography or recrystallization . For reproducibility, document reagent stoichiometry, reaction time, and workup steps in detail to mitigate batch variability .

Q. How can researchers validate the identity and purity of Boc-β-t-butyl-L-alanine using spectroscopic and chromatographic methods?

Methodological Answer: Combine 1H^1H- and 13C^{13}C-NMR to confirm tert-butyl (δ ~1.4 ppm) and Boc (δ ~1.3–1.5 ppm) groups. LC-MS or HRMS validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). For novel derivatives, elemental analysis or X-ray crystallography may be required .

Q. What are common pitfalls in Boc-deprotection of β-t-butyl-L-alanine derivatives, and how can they be mitigated?

Methodological Answer: Acidic deprotection (e.g., TFA in DCM) may cause tert-butyl group cleavage if prolonged. Monitor reaction progress via FT-IR for Boc carbonyl (~1700 cm1^{-1}) disappearance. Use scavengers like triisopropylsilane to minimize side reactions. Neutralize post-deprotection with cold ether to precipitate product .

Advanced Research Questions

Q. How do steric and electronic effects of the β-t-butyl group influence the conformational stability of Boc-β-t-butyl-L-alanine in peptide synthesis?

Methodological Answer: Use dynamic NMR or circular dichroism (CD) to study rotational barriers of the tert-butyl group. Computational modeling (DFT or MD simulations) can predict steric hindrance effects on peptide backbone flexibility. Compare with analogs (e.g., β-methyl or β-cyclohexyl) to isolate steric contributions .

Q. What strategies resolve contradictory data in solubility studies of Boc-β-t-butyl-L-alanine across solvents?

Methodological Answer: Conduct systematic solubility tests (e.g., OECD 105 guidelines) in polar (DMF, DMSO) vs. nonpolar (hexane) solvents. Use Hansen solubility parameters to correlate solvent-polymer interactions. If discrepancies arise, validate via DSC (melting point depression) or Karl Fischer titration (water content interference) .

Q. How can researchers design kinetic studies to probe the stability of Boc-β-t-butyl-L-alanine under varying pH and temperature conditions?

Methodological Answer: Employ accelerated stability testing (ICH Q1A guidelines) with HPLC monitoring. For pH-dependent degradation, use buffer systems (pH 1–13) and Arrhenius plots to extrapolate shelf life. Identify degradation products via LC-MS/MS and propose mechanisms (e.g., tert-butyl elimination or Boc hydrolysis) .

Data Analysis & Reporting Standards

Q. What are best practices for reporting crystallographic data of Boc-β-t-butyl-L-alanine derivatives?

Methodological Answer: Include CIF files with deposition codes (e.g., CCDC). Tabulate bond lengths, angles, and torsion angles, highlighting deviations from ideal geometry. Use Mercury software for visualization and PLATON for validation. Discuss packing interactions (e.g., H-bonding, van der Waals) influencing crystal morphology .

Q. How should researchers address reproducibility challenges in scaled-up synthesis of Boc-β-t-butyl-L-alanine?

Methodological Answer: Conduct Design of Experiments (DoE) to identify critical process parameters (CPPs). Use PAT tools (e.g., in situ FT-IR) for real-time monitoring. Compare batch records for deviations in mixing efficiency or heating rates. Publish detailed supplementary protocols, including raw data and impurity profiles .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to computational studies predicting the toxicity of Boc-β-t-butyl-L-alanine derivatives?

Methodological Answer: Use OECD QSAR Toolbox or Toxtree for toxicity prediction, ensuring transparency in descriptor selection. Validate models with experimental LD50_{50} data (e.g., RTECS). Disclose limitations (e.g., applicability domain) to avoid overinterpretation .

Q. How can open science principles enhance the accessibility of Boc-β-t-butyl-L-alanine research data?

Methodological Answer: Deposit spectral data in repositories (e.g., Zenodo) with CC-BY licenses. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Share synthetic protocols on platforms like protocols.io , including failure cases to aid troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.